molecular formula C10H9IO B13683710 6-Iodo-2-methyl-indan-1-one

6-Iodo-2-methyl-indan-1-one

Cat. No.: B13683710
M. Wt: 272.08 g/mol
InChI Key: BBHMPUYKONKGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-methyl-indan-1-one is an organic compound with the molecular formula C10H9IO. It belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the indanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methyl-indan-1-one typically involves the iodination of 2-methyl-indan-1-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 2-methyl-indan-1-one using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methyl-indan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 6-azido-2-methyl-indan-1-one or 6-thiocyanato-2-methyl-indan-1-one.

    Oxidation: Formation of 6-iodo-2-methyl-indan-1-carboxylic acid.

    Reduction: Formation of 6-iodo-2-methyl-indan-1-ol.

Scientific Research Applications

6-Iodo-2-methyl-indan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-indan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-methyl-indan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens can influence the compound’s interactions and reactivity in various chemical reactions .

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

6-iodo-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3

InChI Key

BBHMPUYKONKGAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.